molecular formula C48H72O14 B1216503 (5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one CAS No. 73989-17-0

(5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Número de catálogo: B1216503
Número CAS: 73989-17-0
Peso molecular: 873.1 g/mol
Clave InChI: RRZXIRBKKLTSOM-PKKUKZFLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Avermectin (mixture OF B1A and B1B) is a natural product found in Streptomyces avermitilis with data available.

Actividad Biológica

The compound identified as (5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The compound's structure is characterized by multiple hydroxyl groups and a spirocyclic framework which contributes to its biological properties. The presence of multiple stereocenters suggests that stereochemistry may play a crucial role in its biological interactions.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of the bacterial cell membrane integrity and interference with metabolic processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. In animal models of inflammation induced by lipopolysaccharides (LPS), treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study : In a study involving mice subjected to LPS-induced inflammation:

  • Control Group : Elevated levels of TNF-alpha (200 pg/mL)
  • Treatment Group : Reduced levels of TNF-alpha (100 pg/mL) after administration of the compound.

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various assays including DPPH and ABTS radical scavenging tests. Results indicate that it possesses strong free radical scavenging abilities which may contribute to its protective effects against oxidative stress.

Assay TypeIC50 Value (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

The biological activities of this compound are likely mediated through several mechanisms:

  • Cell Membrane Disruption : The amphiphilic nature allows interaction with lipid membranes.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism.
  • Cytokine Modulation : Regulation of inflammatory pathways leading to decreased cytokine production.

Aplicaciones Científicas De Investigación

The compound (5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one , commonly known as Avermectin A1a or a derivative of avermectins, is a complex organic molecule with significant applications in various fields. This article will explore its scientific research applications across multiple domains including agriculture, medicine, and biochemistry.

Pesticide Use

Avermectin A1a is extensively utilized as a pesticide due to its efficacy against a wide range of pests including nematodes and insects. Its mode of action involves binding to glutamate-gated chloride channels in the nervous system of invertebrates, leading to paralysis and death of the target organisms. This makes it an essential component in integrated pest management strategies aimed at sustainable agriculture.

Plant Growth Regulation

Research has indicated that avermectins may also play a role in regulating plant growth. They can influence various physiological processes such as root development and stress responses in plants. This aspect is still under investigation but holds promise for enhancing crop resilience against environmental stressors.

Antiparasitic Treatment

Avermectin A1a is most renowned for its use in treating parasitic infections in humans and animals. It is the active ingredient in medications such as ivermectin, which is effective against diseases caused by roundworms and ectoparasites like lice and scabies. Its safety profile and efficacy have made it a cornerstone in global health initiatives aimed at controlling parasitic diseases.

Potential Antiviral Properties

Emerging studies suggest that avermectin derivatives may possess antiviral properties. Research has shown that they can inhibit the replication of certain viruses by interfering with their ability to enter host cells. This application is particularly relevant in the context of developing treatments for viral infections where traditional antiviral agents are ineffective.

Mechanistic Studies

The complex structure of Avermectin A1a allows researchers to study its interactions at a molecular level. Investigations into its binding affinity with various biological targets contribute to the understanding of drug design and development processes. Such studies are crucial for optimizing existing treatments and discovering new therapeutic agents.

Biotransformation Studies

Avermectin A1a serves as a model compound for studying biotransformation processes in microorganisms and mammals. Understanding how this compound is metabolized can provide insights into drug metabolism and pharmacokinetics, which are essential for developing safer and more effective pharmaceuticals.

Summary

The compound this compound exemplifies a versatile compound with significant implications across agriculture and medicine. Its applications range from pest control to antiparasitic treatments and beyond into biochemical research realms that continue to unveil new therapeutic potentials.

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthetic pathways for this compound, given its structural complexity?

  • Methodological Answer : Prioritize retrosynthetic analysis to identify modular intermediates, focusing on stereochemical control (e.g., oxane ring formation and spirocyclic linkages). Use protective group strategies for hydroxyl and methoxy functionalities. Validate each step via LC-MS and intermediate crystallography .
  • Table: Common Synthetic Challenges

ChallengeMitigation Strategy
Stereochemical fidelityChiral auxiliaries or asymmetric catalysis
Oxane ring stabilityLow-temperature coupling to prevent epimerization
Spirocyclic formationStrain-minimizing templating agents

Q. How can researchers establish a robust theoretical framework for studying this compound’s reactivity?

  • Link the research to existing theories in carbohydrate chemistry (for oxane subunits) and polyketide biosynthesis (for the tetraene backbone). Use density functional theory (DFT) to model electronic interactions in the spirocyclic core .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Combine high-field NMR (¹³C, DEPT-135 for quaternary carbons) with X-ray crystallography for absolute configuration determination. Use UPLC-HRMS to resolve co-eluting stereoisomers. Cross-validate with IR spectroscopy for functional groups like hydroxyls and ketones .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Methodological Answer : Apply dynamic NMR to assess conformational flexibility in solution. Use computational tools (e.g., Gaussian) to simulate NMR chemical shifts under different solvent conditions. Reconcile discrepancies by analyzing crystal packing effects via Hirshfeld surface analysis .

Q. What multi-omics approaches are suitable for elucidating the compound’s biological targets?

  • Integrate proteomics (activity-based protein profiling) with metabolomics (untargeted LC-MS) to map interaction networks. Validate hits via SPR (surface plasmon resonance) for binding kinetics. Prioritize targets using network pharmacology models .

Q. How can AI-driven simulation tools (e.g., COMSOL Multiphysics) optimize reaction conditions for scaled synthesis?

  • Train machine learning models on historical kinetic data to predict optimal temperature/pH gradients. Use finite element analysis to simulate mass transfer limitations in heterogeneous systems. Validate with microfluidic screening platforms .

Q. What strategies address reproducibility challenges in synthesizing the tetraene moiety?

  • Methodological Answer : Implement design of experiments (DoE) to isolate critical factors (e.g., light exposure, oxygen sensitivity). Use in-situ FTIR to monitor conjugation stability. Compare batch vs. flow chemistry outcomes to identify systemic errors .

Q. Data Analysis and Theoretical Integration

Q. How can researchers harmonize conflicting bioactivity data across assays?

  • Apply meta-analysis frameworks to quantify assay-specific biases (e.g., cell line variability). Use Bayesian statistics to weight data by methodological rigor. Cross-reference with structural analogs in ChEMBL or PubChem .

Q. What role do conceptual frameworks play in resolving mechanistic ambiguities (e.g., oxidative vs. hydrolytic degradation)?

  • Develop a hybrid kinetic-pharmacophore model to prioritize degradation pathways. Validate via isotopic labeling (¹⁸O tracing) and tandem MS fragmentation. Align findings with Marcus theory for electron-transfer reactions .

Q. How can multidimensional data (spectral, bioactivity, computational) be integrated into a unified model?

  • Use graph-based analytics to map structure-activity relationships (SAR). Leverage latent variable models (e.g., PLS regression) to correlate DFT-derived parameters with experimental IC₅₀ values. Validate via leave-one-out cross-validation .

Q. Tables for Methodological Reference

Table 1: Key Experimental Design Considerations

AspectAdvanced MethodologyEvidence Source
Stereochemical controlAsymmetric phase-transfer catalysis
Degradation analysisAccelerated stability testing under ICH Q1A guidelines
Bioactivity validationCRISPR-Cas9 knockout models for target deconvolution

Table 2: Resolving Data Contradictions

Conflict TypeResolution Strategy
NMR vs. crystallographyMolecular dynamics simulations
In vitro vs. in vivo bioactivityPhysiologically based pharmacokinetic (PBPK) modeling
Computational vs. experimental logPReverse-phase HPLC with CAD detection

Propiedades

Número CAS

73989-17-0

Fórmula molecular

C48H72O14

Peso molecular

873.1 g/mol

Nombre IUPAC

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1

Clave InChI

RRZXIRBKKLTSOM-PKKUKZFLSA-N

SMILES

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1

SMILES isomérico

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C

SMILES canónico

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Sinónimos

avermectin
avermectin A1a
avermectins
aversectin C

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
(5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
(5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
(5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
(5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
(5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.